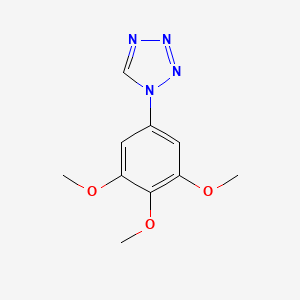
1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound followed by the introduction of the amino and methylthio groups. One common method involves the bromination of 1-(4-Amino-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and methylthio groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-(methylthio)phenyl)propan-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(4-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
1-(4-Amino-2-(methylthio)phenyl)-3-iodopropan-2-one:
Uniqueness
1-(4-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Its combination of functional groups also provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.
Properties
Molecular Formula |
C10H12BrNOS |
|---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(4-amino-2-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-10-5-8(12)3-2-7(10)4-9(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
JZVQKOCPRSOAOC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)N)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


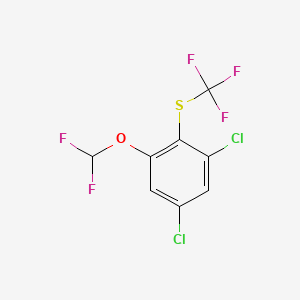

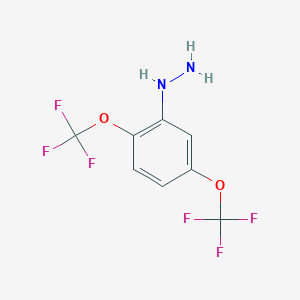

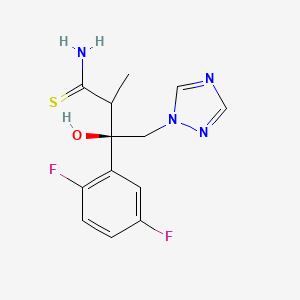
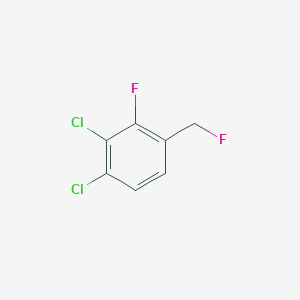
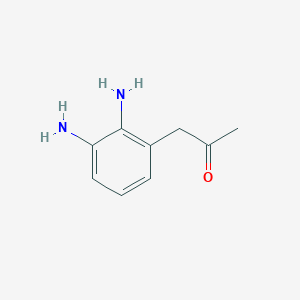
![2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14065902.png)
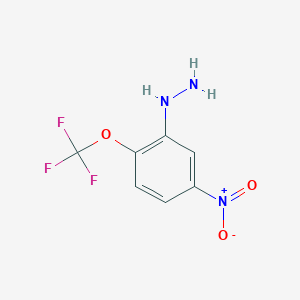
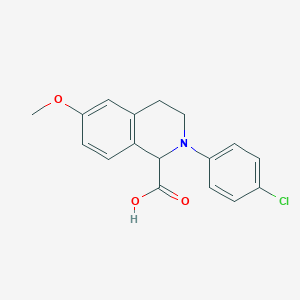

![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)

